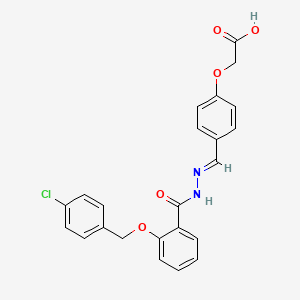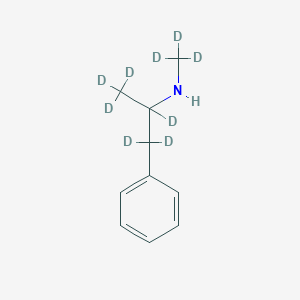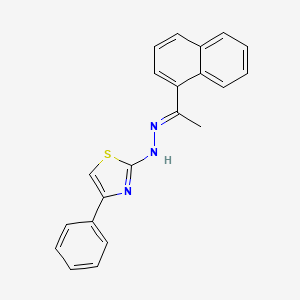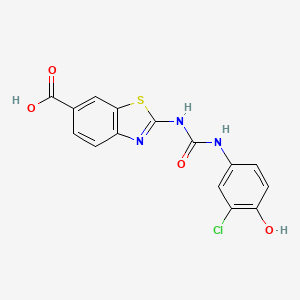
ethyl (6E)-6-(hydroxyimino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6E)-6-(hydroxyimino)hexanoate is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E)-6-(hydroxyimino)hexanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of hexanoic acid with ethanol in the presence of sulfuric acid can produce ethyl hexanoate. The hydroxyimino group can be introduced through subsequent reactions involving hydroxylamine and appropriate reaction conditions .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or other strong acids is common to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6E)-6-(hydroxyimino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The hydroxyimino group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Reduction: The corresponding amine derivative.
Aplicaciones Científicas De Investigación
Ethyl (6E)-6-(hydroxyimino)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the hydroxyimino group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mecanismo De Acción
The mechanism of action of ethyl (6E)-6-(hydroxyimino)hexanoate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The ester bond can also be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects .
Comparación Con Compuestos Similares
Ethyl (6E)-6-(hydroxyimino)hexanoate can be compared with other esters and hydroxyimino compounds:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Ethyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Hydroxyiminohexanoic acid: A related compound with similar reactivity but lacking the ester group.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl (6E)-6-hydroxyiminohexanoate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-4-3-5-7-9-11/h7,11H,2-6H2,1H3/b9-7+ |
Clave InChI |
AVXAXOYULPAUQZ-VQHVLOKHSA-N |
SMILES isomérico |
CCOC(=O)CCCC/C=N/O |
SMILES canónico |
CCOC(=O)CCCCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)


![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)

![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)



![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)

![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
